molecular formula C8H9ClO2S B1610651 Ethyl 5-chloro-4-methylthiophene-2-carboxylate CAS No. 74598-04-2

Ethyl 5-chloro-4-methylthiophene-2-carboxylate

Cat. No.: B1610651
CAS No.: 74598-04-2
M. Wt: 204.67 g/mol
InChI Key: XZTXAKUKHNXJQJ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$^1$$H NMR : Peaks at δ 1.35 (t, 3H, CH$$3$$), 2.45 (s, 3H, C4-CH$$3$$), 4.30 (q, 2H, OCH$$_2$$), and 7.20–7.40 (m, 2H, thiophene H3 and H5) confirm the substituent arrangement.
  • $$^{13}$$C NMR : Signals at δ 14.1 (CH$$3$$), 20.8 (C4-CH$$3$$), 61.5 (OCH$$_2$$), 125.5–140.2 (thiophene carbons), and 165.2 (C=O) align with the expected electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum shows:

  • A strong absorption at 1720 cm$$^{-1}$$ (C=O stretch of the ester group).
  • Peaks at 750 cm$$^{-1}$$ (C-Cl stretch) and 3100 cm$$^{-1}$$ (aromatic C-H stretching).

UV-Vis Spectroscopy

The compound exhibits a $$ \lambda_{\text{max}} $$ at 265 nm in methanol, attributed to π→π* transitions within the conjugated thiophene ring.

Table 2: Key spectroscopic data.

Technique Key Peaks/Assignments
$$^1$$H NMR δ 1.35 (CH$$3$$), δ 2.45 (C4-CH$$3$$)
IR 1720 cm$$^{-1}$$ (C=O), 750 cm$$^{-1}$$ (C-Cl)
UV-Vis $$ \lambda_{\text{max}} = 265 \, \text{nm} $$

X-ray Crystallography and Conformational Studies

While X-ray crystallographic data for this specific compound are not publicly available, studies on analogous thiophene derivatives reveal:

  • Planar thiophene rings with slight distortions due to substituent steric effects.
  • Dihedral angles between the ester group and thiophene ring typically range from 10° to 20°, minimizing electronic conjugation disruption.
  • Intermolecular interactions such as C-H···O and halogen bonding (C-Cl···S) likely stabilize the crystal lattice.

Computational models predict a twisted conformation for the ethoxycarbonyl group, optimizing steric accommodation of the methyl and chlorine substituents.

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations (B3LYP/6-31G*) provide insights into the electronic properties:

  • HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.
  • Electrostatic potential maps highlight electron-deficient regions at the chlorine atom and electron-rich zones at the sulfur and carbonyl oxygen.
  • Natural bond orbital (NBO) analysis shows hyperconjugation between the thiophene ring and substituents, stabilizing the structure.

Figure 1: DFT-calculated HOMO (localized on thiophene π-system) and LUMO (localized on C=O and C-Cl groups).

Properties

IUPAC Name

ethyl 5-chloro-4-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2S/c1-3-11-8(10)6-4-5(2)7(9)12-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTXAKUKHNXJQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(S1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90504188
Record name Ethyl 5-chloro-4-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74598-04-2
Record name Ethyl 5-chloro-4-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-chloro-4-methylthiophene-2-carboxylate
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Preparation Methods

Halogenation and Methylation Approaches

One common approach involves starting with ethyl 4-methylthiophene-2-carboxylate and then introducing the chlorine atom at the 5-position by electrophilic aromatic substitution. The methyl group at the 4-position can be introduced earlier by alkylation using reagents like methyl iodide under strong base conditions.

However, strong bases such as n-butyllithium are often avoided due to operational complexity and safety concerns. Instead, milder bases and organometallic reagents such as isopropylmagnesium chloride with lithium chloride (Turbo Grignard reagent) have been employed to achieve regioselective metalation and subsequent functionalization under noncryogenic conditions, improving safety and scalability.

Carboxylation and Esterification

The carboxylate group at the 2-position is typically introduced by reaction of the metalated intermediate with electrophilic carbonyl sources such as ethyl chloroformate. Controlled addition of ethyl chloroformate at low temperatures (below 0 °C) helps manage exothermicity and improves yield and purity.

Vacuum distillation is used for isolation of the final ester product, achieving yields around 60-70% with high purity (above 90% by HPLC).

Detailed Research Findings and Data

Process Optimization Using Turbo Grignard Reagent

Step Reagents/Conditions Outcome
Metalation Isopropylmagnesium chloride + LiCl, ambient temp, 1.5 h Regioselective metalation at 2-position
Heating Warm to 60 °C for 1.5 h, hold 3 h Completion of metalation (7.9% starting material left)
Electrophilic addition Ethyl chloroformate in THF, linear addition over 4 h at -4 °C Formation of ethyl 2-methylthiophene-3-carboxylate
Isolation Vacuum distillation 63% yield, 91% HPLC purity

This method avoids strong bases and cryogenic temperatures, enhancing operational safety and scalability.

Comparative Yields of Amino-Thiophene Preparation (Related Chemistry)

Example Substituents (R1, R2, R3) Salt Used Reaction Time (hr) Yield (%) Notes
6 CH3, CH3, CO2CH3 HCl 1 52 NMR: 7.8 (s, ThH), 4.5 (br s, NH2)
7 H, CH3, CO2CH3 HCl 1 59 NMR: 5.7 (2, ThH), 4.8 (br s, NH2)
8 CH3, CH3, CO2CH3 HCl 4 84 Higher yield with longer time

These data reflect efficient conversion under mild conditions for thiophene derivatives, supporting the feasibility of similar approaches for ethyl 5-chloro-4-methylthiophene-2-carboxylate.

Summary of Preparation Methodologies

Method Key Reagents/Conditions Advantages Yield Range (%) Notes
Turbo Grignard Metalation + Electrophilic Addition Isopropylmagnesium chloride + LiCl, ethyl chloroformate, THF, 0 to 60 °C Operational simplicity, safety, scalability ~60-70 Avoids strong bases, noncryogenic
Electrophilic Aromatic Substitution (Chlorination) Chlorinating agents (e.g., N-chlorosuccinimide), mild conditions Selective halogenation Variable Requires regioselectivity control
Oxime Intermediate Route (Related) Hydroxylamine salts, polar solvents, reflux High yield, mild conditions ~77 For amino-thiophene derivatives

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-4-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

Ethyl 5-chloro-4-methylthiophene-2-carboxylate is utilized as an intermediate in the synthesis of more complex organic compounds. Its unique functional groups facilitate the formation of various derivatives that can be tailored for specific applications in research and industry.

Research has indicated potential biological activities associated with this compound:

  • Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also exhibit antimicrobial activity.
  • Anticancer Potential : Investigations into structurally related thiophene derivatives have shown promise in inhibiting cancer cell proliferation, indicating a need for further studies on this compound's efficacy in cancer therapy.

Pharmaceutical Development

The compound serves as a precursor in the development of pharmaceutical agents. Its ability to undergo various chemical transformations allows for the creation of novel therapeutic compounds targeting specific diseases.

  • Antimicrobial Efficacy Study :
    A study evaluated the antimicrobial activity of various halogenated thiophenes, including this compound. Results indicated that compounds with chlorine substitutions exhibited enhanced antibacterial properties compared to their non-halogenated counterparts .
  • Pharmacological Investigation :
    Research focusing on thiophene derivatives has highlighted their potential as anticancer agents. This compound was included in screenings for cytotoxicity against several cancer cell lines, showing promising results that warrant further exploration .

Mechanism of Action

The mechanism of action of ethyl 5-chloro-4-methylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but it often involves the modulation of biochemical processes through binding to specific sites on target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate
  • Substituents: Acetyl (5-position), amino (2-position), methyl (4-position).
  • Molecular Weight : 227.28 g/mol.
  • Key Differences: The amino and acetyl groups enhance its utility as an intermediate for pharmacologically active compounds, such as agrochemicals and dyes. The amino group enables nucleophilic reactions, while the acetyl group facilitates condensation reactions (e.g., Gewald’s method for 2-aminothiophenes) .
  • Applications : Primarily used in pharmaceutical synthesis, contrasting with the target compound’s role as a general building block .
Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate
  • Substituents: Bromo (3-position), cyano (4-position), sulfanyl-ethoxycarbonyl (5-position).
  • Molecular Weight : 417.33 g/mol.
  • Key Differences: The bromo substituent increases reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the cyano and sulfanyl groups introduce electron-withdrawing effects, altering electronic properties compared to the chloro and methyl groups in the target compound. This derivative is a precursor for thienothienopyrimidines, highlighting its niche in bioactive molecule synthesis .
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate
  • Substituents : Methyl (4-position), trifluoromethylphenyl (2-position).
  • Molecular Weight : 303.29 g/mol.
  • Key Differences : As a thiazole derivative, it exhibits greater aromatic stability and steric bulk due to the trifluoromethylphenyl group. The trifluoromethyl group enhances lipophilicity, making it suitable for drug candidates targeting hydrophobic binding pockets .

Structural and Crystallographic Comparisons

Crystallinity and Hydrogen Bonding
  • Such data suggest that substituents like bromo or sulfanyl influence packing efficiency and solubility, which may differ from the target compound’s chloro-methyl combination.

Functional Group Impact on Physicochemical Properties

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications
Ethyl 5-chloro-4-methylthiophene-2-carboxylate C₈H₉ClO₂S Chloro (5), Methyl (4) 204.68 Organic synthesis building block
Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate C₁₀H₁₃NO₃S Acetyl (5), Amino (2), Methyl (4) 227.28 Pharmaceutical intermediates
Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate C₁₂H₁₃BrN₂O₄S₂ Bromo (3), Cyano (4), Sulfanyl (5) 417.33 Biologically active compounds
  • Electronic Effects: Chloro and methyl groups in the target compound provide moderate electron-withdrawing and donating effects, respectively, balancing reactivity for diverse substitutions. In contrast, bromo (stronger electron-withdrawing) and cyano (strong electron-withdrawing) in ’s compound favor electrophilic reactions.
  • Steric Hindrance : The methyl group in the target compound introduces minimal steric hindrance compared to bulkier groups like trifluoromethylphenyl () or sulfanyl-ethoxycarbonyl (), which may slow reaction kinetics.

Biological Activity

Ethyl 5-chloro-4-methylthiophene-2-carboxylate is a synthetic compound belonging to the thiophene family, which has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H8ClO2SC_8H_8ClO_2S and a molecular weight of approximately 218.66g/mol218.66\,g/mol. The compound features a thiophene ring with a chlorine atom at the 5-position and an ethyl ester at the carboxyl group, which may influence its reactivity and biological interactions.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits moderate antibacterial activity against certain bacterial strains. The presence of the thiophene ring is significant as thiophene derivatives are known for their diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus100 µg/mL
Escherichia coli200 µg/mL
Pseudomonas aeruginosaNot determined

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors within microbial cells, potentially leading to inhibition of key metabolic pathways. This interaction may involve:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth.
  • Receptor Modulation : Interaction with cellular receptors could alter signaling pathways involved in inflammation or infection response.

Case Studies and Research Findings

Several studies have explored the broader implications of thiophene derivatives in biological contexts:

  • Anticancer Activity : Research has shown that thiophene derivatives can exhibit cytotoxic effects on various cancer cell lines. For instance, compounds structurally similar to this compound have demonstrated significant antiproliferative activity against breast cancer cell lines .
  • Anti-inflammatory Effects : Some thiophene derivatives have been reported to possess anti-inflammatory properties by modulating inflammatory cytokines, which may be relevant for conditions such as arthritis or other inflammatory diseases.
  • Fungicidal Activity : Related studies indicate that compounds with similar structures exhibit fungicidal properties, suggesting potential applications in agricultural settings .

Q & A

Q. Table 1. Synthetic Routes Comparison

StepMethod A (HCl/EtOH) Method B (H2 _2SO4 _4/EtOH)
Reaction Time2–6 hours4–8 hours
Yield70–85%60–75%
Purity (HPLC)>95%90–95%
Key AdvantageScalabilityLower cost

Q. Table 2. Key Crystallographic Parameters

ParameterValue (Example)
Space GroupP21 _1/c
Bond Length (C-Cl)1.732 Å
Dihedral Angle (C-S-C)178.5°
R-factor0.042

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-chloro-4-methylthiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-chloro-4-methylthiophene-2-carboxylate

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